molecular formula C11H19N3O3S B2927771 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide CAS No. 2104080-46-6

4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide

Cat. No.: B2927771
CAS No.: 2104080-46-6
M. Wt: 273.35
InChI Key: FGIAJSGSGLKVAK-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C11H19N3O3S. It is a derivative of benzenesulfonamide and contains functional groups such as hydrazine, hydroxyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-hydrazinylbenzenesulfonamide with 2-hydroxy-2-methylpropylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound could be utilized in the production of various chemical products, including agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Hydrazinylbenzenesulfonamide

  • N-(2-hydroxy-2-methylpropyl)benzenesulfonamide

  • N-methylbenzenesulfonamide

Uniqueness: 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and versatility set it apart from simpler analogs.

Properties

IUPAC Name

4-hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-11(2,15)8-14(3)18(16,17)10-6-4-9(13-12)5-7-10/h4-7,13,15H,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIAJSGSGLKVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)S(=O)(=O)C1=CC=C(C=C1)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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